Brivaracetam-d7 is synthesized from brivaracetam itself, with the substitution of hydrogen atoms with deuterium isotopes. This modification allows for precise tracking in biological studies and enhances the compound's analytical properties.
Brivaracetam-d7 falls under the classification of antiepileptic drugs and is specifically categorized as a racetam derivative. It is utilized in both therapeutic monitoring and research applications.
The synthesis of brivaracetam-d7 involves several advanced chemical techniques. Two prominent synthetic routes have been documented:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. Analytical techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Brivaracetam-d7 retains the core structure of brivaracetam but features deuterium substitutions at specific positions. The molecular formula for brivaracetam is , while for brivaracetam-d7, it is .
The molecular weight of brivaracetam-d7 is approximately 202.28 g/mol due to the presence of deuterium. The structural formula can be represented as follows:
Brivaracetam-d7 participates in various chemical reactions similar to those involving its non-deuterated counterpart. These include:
Analytical methods such as liquid chromatography coupled with mass spectrometry are critical for studying these reactions, allowing for detailed characterization of both brivaracetam-d7 and its degradation products.
Brivaracetam acts by selectively binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release. This mechanism helps stabilize neuronal activity and reduces seizure frequency.
Research indicates that the binding affinity of brivaracetam for SV2A is significantly higher than that of levetiracetam, contributing to its efficacy as an antiepileptic agent. The pharmacokinetic profile shows that brivaracetam has rapid absorption and a half-life conducive for therapeutic use.
Brivaracetam-d7 is a white crystalline solid that is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.
Relevant data indicates that the compound maintains its integrity under standard laboratory conditions, making it suitable for various analytical applications.
Brivaracetam-d7 serves multiple roles in scientific research:
Brivaracetam-d7 is a deuterium-substituted analog of the antiepileptic drug brivaracetam. Its molecular formula is C₁₁H₁₃D₇N₂O₂, with a molecular weight of 219.33 g/mol. The compound features seven deuterium atoms (²H or D) specifically located at the propyl side chain (CD₃-CD₂-CD₂-), replacing all hydrogen atoms in the propyl group of the parent molecule. This isotopic labeling preserves the stereochemistry of the original compound, where the non-deuterated version has CAS 357336-20-0, while Brivaracetam-d7 is registered under CAS 1202896-51-2 [1]. The deuteration induces minimal alterations to molecular size and polarity but significantly impacts vibrational frequencies and bond dissociation energies. High purity (>95% HPLC) and isotopic enrichment (>95%) ensure minimal interference from unlabeled species during analysis [1] [3].
Table 1: Structural and Chemical Identifiers | Property | Brivaracetam-d7 | rac-Brivaracetam-d7 | |----------------------------|---------------------------|----------------------------| | CAS # | 1202896-51-2 | N/A | | Molecular Formula | C₁₁H₁₃D₇N₂O₂ | C₁₁H₁₃D₇N₂O₂ | | Molecular Weight | 219.33 g/mol | 219.34 g/mol | | IUPAC Name | 2-[(4R)-2-oxo-4-propyl-d7-pyrrolidin-1-yl]butanamide | 2-(2-oxo-4-(propyl-d7)pyrrolidin-1-yl)butanamide | | Isotopic Enrichment | >95% | >95% |
Brivaracetam-d7 serves as an essential internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying brivaracetam in biological matrices. Its primary functions include:
Clinical validations demonstrate its critical role in therapeutic drug monitoring (TDM), where it accurately quantifies trough (0.47–0.83 µg/mL) and peak (1.24–2.12 µg/mL) plasma concentrations in epilepsy patients, revealing up to 8-fold intrasubject fluctuations [5].
The development of Brivaracetam-d7 parallels the "deuterium switch" strategy in pharmaceutical chemistry. Key drivers include:
Table 2: Analytical Performance of Brivaracetam-d7 in Validated Assays | Parameter | Performance Metrics | |-------------------------|---------------------------------------| | Linearity Range | 0.10–10 µg/mL | | LLOQ | 0.10 µg/mL | | Recovery | 95% (vs. acetonitrile precipitation) | | Retention Time | 1.01 min (synergistic with analyte) | | Imprecision (CV%) | <15% intra/inter-assay |
The synthesis of rac-Brivaracetam-d7 (a mixture of diastereomers) further highlights industrial efforts to address diverse analytical needs, though enantiopure Brivaracetam-d7 dominates clinical applications due to brivaracetam’s stereospecific pharmacology [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: